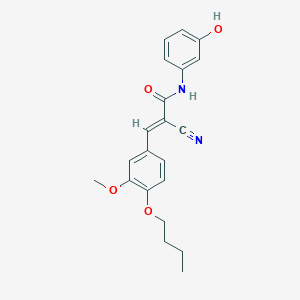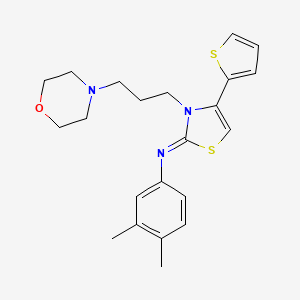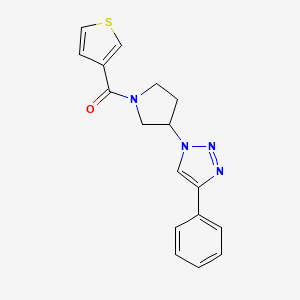
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an imidazole ring, a piperidine ring, a thiophene ring, and a phenyl ring . Imidazole rings are present in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Piperidine is a common structure in many pharmaceuticals, and thiophene is a sulfur-containing aromatic compound .
Molecular Structure Analysis
The compound contains several functional groups and heterocyclic rings, which would contribute to its chemical properties. The presence of the imidazole ring, for example, would make the compound capable of participating in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, thiophene, and phenyl rings. For instance, the imidazole ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring could increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Research in this area has involved the synthesis of various derivatives containing arylthio/sulfinyl/sulfonyl groups, with one study reporting the synthesis and characterization of novel N-phenylpyrazolyl aryl methanones derivatives, indicating favorable herbicidal and insecticidal activities (Wang et al., 2015). Another study focused on the synthesis of oxime derivatives, showcasing good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Biological Activities
Exploration into biological activities has been a significant application, with studies investigating the potential for targeting histamine H(3)-receptor antagonists through imidazole replacement, suggesting that this strategy could be applied successfully to certain derivatives (Meier et al., 2001). Research on sulfur-containing compounds aimed at targeting the vesicular acetylcholine transporter (VAChT) in the brain has also been conducted, presenting compounds with high binding affinities and selectivity (Luo et al., 2018).
Material Science Applications
In material science, the synthesis and characterization of sulfonated polybenzimidazoles containing phenyl phthalazinone groups for proton exchange membrane applications have been highlighted, showing excellent thermal stability and conductivity (Liu et al., 2014). Another study focused on the removal of malodorous organic sulfides using metal phthalocyanine sulfonate as a photocatalyst under visible light, indicating efficient oxidation and potential for environmental deodorization applications (Sun, Xiong, & Xu, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-22-12-9-21-20(22)28(25,26)18-6-10-23(11-7-18)19(24)16-4-2-15(3-5-16)17-8-13-27-14-17/h2-5,8-9,12-14,18H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIBLCHQLWCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)
![N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2659738.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride](/img/structure/B2659739.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)
![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2659745.png)
![3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide](/img/structure/B2659746.png)
![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)


![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)